![molecular formula C19H22FN3O2 B2868525 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034577-68-7](/img/structure/B2868525.png)
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Fluorination of Piperidine Derivatives
Fluorinated piperidine derivatives, such as the compound , have shown significance in the development of selective human 5-HT1D receptor ligands. Research by van Niel et al. (1999) illustrates that fluorination enhances pharmacokinetic profiles, specifically improving oral absorption. The presence of fluorine reduces the compound's pKa, influencing its bioavailability and efficacy (van Niel et al., 1999).
Oral Fluoropyrimidine Derivatives in Cancer Treatment
Chhetri et al. (2016) discuss S-1, an oral fluoropyrimidine derivative effective against various carcinomas. It's designed for low gastrointestinal toxicity and consists of Tegafur, a prodrug of 5-Fluorouracil, and other pharmacological agents. This exemplifies the utility of fluoropyrimidine compounds in treating cancers with reduced adverse effects (Chhetri et al., 2016).
Pharmacokinetics of S-1
Hirata et al. (2006) delve into the pharmacokinetics of S-1, a drug combining various agents including a fluoropyrimidine. Their research highlights the effective plasma concentration and antitumor effects, underlining the importance of such compounds in cancer pharmacotherapy (Hirata et al., 2006).
Antitumor Activity of S-1
Takechi et al. (1996) study the antitumor activity of S-1, indicating its effectiveness in experimental tumor models. This research supports the role of fluoropyrimidines in enhancing antitumor activity and reducing gastrointestinal toxicity, offering insights into the therapeutic potential of such compounds (Takechi et al., 1996).
Role in Tubulin Inhibition for Cancer Treatment
Zhang et al. (2007) describe triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition. These findings suggest the broader applicability of pyrimidine derivatives, including fluoropyrimidines, in cancer therapy through novel mechanisms of action (Zhang et al., 2007).
Efficacy in Colorectal Cancer
Miyamoto et al. (2014) highlight the efficacy of S-1 in colorectal cancer treatment. This supports the role of oral fluoropyrimidine derivatives, like the compound , in effective cancer treatment with tolerable adverse effects (Miyamoto et al., 2014).
Propriétés
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-4-2-5-15(10-14)7-8-18(24)23-9-3-6-17(13-23)25-19-21-11-16(20)12-22-19/h2,4-5,10-12,17H,3,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNOWWRIDWGQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.